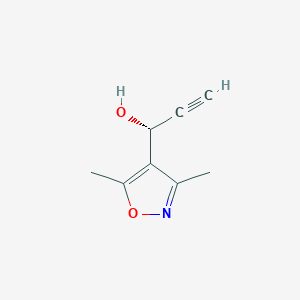
4-(((4-Hydroxyphenyl)thio)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4-Hydroxyphenyl)thio)methyl)benzamide is an organic compound with the molecular formula C14H13NO2S It is characterized by the presence of a benzamide group attached to a thioether linkage, which is further connected to a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Hydroxyphenyl)thio)methyl)benzamide typically involves the reaction of 4-hydroxybenzyl alcohol with thiophenol in the presence of a base to form the thioether linkage. This intermediate is then reacted with benzoyl chloride to form the final benzamide product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(((4-Hydroxyphenyl)thio)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can react with the thioether linkage in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thioethers.
Applications De Recherche Scientifique
4-(((4-Hydroxyphenyl)thio)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(((4-Hydroxyphenyl)thio)methyl)benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins, while the thioether linkage can form covalent bonds with nucleophilic sites on enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Hydroxybenzamide: Lacks the thioether linkage, resulting in different chemical properties.
4-Methylbenzamide: Contains a methyl group instead of the hydroxyphenyl group, leading to different reactivity.
3,4-Dichlorobenzamide: Contains chlorine substituents, which alter its chemical and biological properties
Uniqueness: 4-(((4-Hydroxyphenyl)thio)methyl)benzamide is unique due to the presence of both a hydroxyphenyl group and a thioether linkage, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C14H13NO2S |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
4-[(4-hydroxyphenyl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C14H13NO2S/c15-14(17)11-3-1-10(2-4-11)9-18-13-7-5-12(16)6-8-13/h1-8,16H,9H2,(H2,15,17) |
Clé InChI |
STGFWZOPDKWIFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=CC=C(C=C2)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14902342.png)


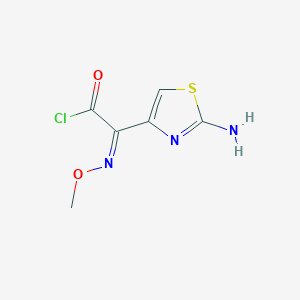
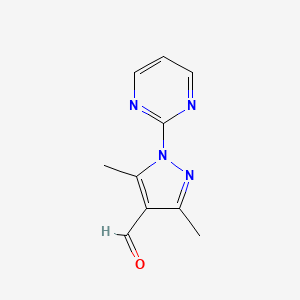
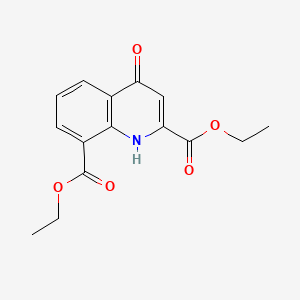

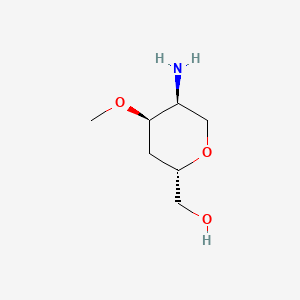
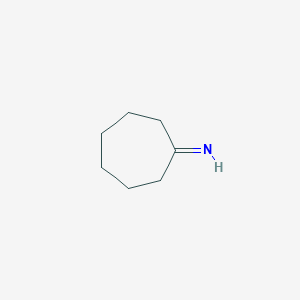


![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)

